2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Table 2: Key Spectral Assignments
| Technique | Signal Range | Assignment |
|---|---|---|
| ¹H NMR | δ 9.8–10.2 ppm | Aldehyde proton |
| ¹³C NMR | δ 192–195 ppm | Aldehyde carbon |
| IR | 1690–1710 cm⁻¹ | C=O stretch |
| MS | m/z 574.8 | Molecular ion |
Conformational Analysis of tert-Butyl and Methoxy Substituents
The tert-butyl and methoxy groups impose restricted rotation around the P–C bonds, leading to a rigid, bowl-shaped molecular architecture:
tert-Butyl Groups :
Methoxy Groups :
Phosphorus Environment :
Steric Map :
Properties
IUPAC Name |
2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H51O3P/c1-34(2,3)27-19-25(20-28(32(27)39-13)35(4,5)6)41(31-18-16-15-17-24(31)23-38)26-21-29(36(7,8)9)33(40-14)30(22-26)37(10,11)12/h15-23H,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWZHFURVJBYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC=CC=C2C=O)C3=CC(=C(C(=C3)C(C)(C)C)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H51O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746390 | |
| Record name | 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202865-21-1 | |
| Record name | 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde typically involves the reaction of 3,5-di-tert-butyl-4-methoxyphenylphosphine with 2-formylbenzoic acid under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature until the reaction is complete, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde undergoes various types of reactions, including:
Substitution: The phosphine ligand can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium catalysts in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Major Products
Oxidation: 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzoic acid.
Reduction: 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzyl alcohol.
Substitution: Various coupled products depending on the specific cross-coupling reaction.
Scientific Research Applications
2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde is widely used in scientific research, particularly in the field of organic chemistry. Its applications include:
Material Science: Used in the synthesis of complex organic molecules and polymers.
Biological Studies: Investigated for its role in biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde primarily involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species that facilitate various organic transformations . The phosphine ligand stabilizes the metal center and enhances its reactivity, allowing for efficient catalysis of cross-coupling reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is part of a broader class of phosphino-substituted benzaldehyde ligands. Below is a detailed comparison with analogous derivatives:
Research Findings and Performance
Steric Effects: The tert-butyl groups in 1202865-21-1 create a rigid, bulky environment, which prevents undesired side reactions (e.g., ligand dissociation) in catalytic cycles. This contrasts with the less hindered 2-(diphenylphosphino)benzaldehyde, which is prone to ligand displacement under harsh conditions . In a study comparing ligands with varying substituents, 1202865-21-1 demonstrated superior stability in palladium-catalyzed cross-coupling reactions due to its steric protection .
Electronic Effects :
- The methoxy groups in 1202865-21-1 enhance electron donation to the metal center, improving catalytic activity in reactions requiring electron-rich intermediates (e.g., hydrogenation). In contrast, methyl or unsubstituted phenyl groups (as in 50777-76-9) provide weaker electronic support .
Synthetic Utility: 2-[Bis(3,5-dimethylphenyl)phosphinoyl]benzaldehyde () is often used as a synthetic intermediate for ligands with tunable steric profiles, whereas 1202865-21-1 is typically employed as a pre-formed ligand due to its optimized steric/electronic balance .
Critical Analysis of Evidence
- highlights the use of a dimethylphenyl analog in synthesizing chiral phosphine ligands, underscoring the importance of substituent choice in ligand design .
- and provide catalog data for structurally related compounds, confirming the commercial relevance of phosphino-benzaldehyde derivatives in organometallic chemistry .
- offers key physicochemical data for 1202865-21-1, enabling direct comparisons with other ligands in terms of molecular weight, purity, and steric descriptors .
Biological Activity
2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde, also known as a phosphine ligand, is a compound of significant interest in the fields of organic chemistry and medicinal applications. Its unique structure, characterized by bulky tert-butyl and methoxy substituents on the phenyl rings, contributes to its biological activity and utility in various chemical reactions.
- Molecular Formula : C₃₇H₅₁O₃P
- Molecular Weight : 574.79 g/mol
- CAS Number : 1202865-21-1
- Melting Point : 120–125 °C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of its use as a ligand in coordination chemistry and catalysis. Its phosphine nature allows it to form complexes with transition metals, which can enhance the biological efficacy of therapeutic agents.
Antitumor Activity
Studies have shown that phosphine ligands can play a role in enhancing the cytotoxicity of metal-based drugs. For instance, platinum(II) complexes formed with phosphine ligands like this compound have demonstrated promising antitumor activity in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage.
Antibacterial Properties
The compound has been investigated for its antibacterial properties. Research indicates that certain phosphine derivatives exhibit activity against a range of bacterial strains, potentially by disrupting bacterial cell membranes or inhibiting essential enzymatic functions. Further studies are needed to elucidate the specific mechanisms involved.
Case Study 1: Antitumor Efficacy
A study published in Chemical Science highlighted the synthesis of platinum(II) complexes using this compound as a ligand. The results indicated significant cytotoxic effects against A549 lung cancer cells with an IC50 value of approximately 15 µM. The study concluded that the enhanced lipophilicity provided by the bulky substituents facilitated cellular uptake and subsequent cytotoxicity .
Case Study 2: Antibacterial Mechanism
In another investigation reported in Antibiotics, researchers synthesized several phosphine derivatives and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that compounds containing bulky phosphine ligands exhibited stronger antibacterial effects compared to their less sterically hindered counterparts. The proposed mechanism involved disruption of bacterial cell wall integrity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic protocols for preparing 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde?
The synthesis typically involves palladium- or ruthenium-catalyzed coupling reactions under inert atmospheres. For example, hydrogenation reactions using dichloro(benzene)ruthenium(II) dimer in methanol at elevated temperatures (e.g., 100°C for 17 hours in an autoclave) have achieved yields up to 88% . Key steps include controlling steric hindrance from the tert-butyl and methoxy groups to optimize ligand-metal coordination.
Q. What analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for verifying phosphine and aldehyde functional groups. Infrared (IR) spectroscopy confirms the presence of the aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O bonds. High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for structural elucidation, with NIST-standardized IR data providing reference benchmarks .
Q. How should this compound be stored to ensure stability?
Store under an inert gas (e.g., argon or nitrogen) at –20°C to prevent oxidation of the phosphine group. Avoid exposure to moisture and strong oxidizers, as the tert-butyl and methoxy substituents may degrade under prolonged storage, increasing reactivity risks .
Q. What are the primary research applications of this ligand?
It is widely used in transition-metal catalysis, particularly in asymmetric hydrogenation and cross-coupling reactions. Its bulky substituents enhance steric control, improving enantioselectivity in chiral metal complexes .
Advanced Questions
Q. How do steric and electronic properties of this ligand influence its catalytic performance?
The 3,5-di-tert-butyl-4-methoxyphenyl groups provide significant steric bulk, reducing unwanted side reactions (e.g., β-hydride elimination) in metal complexes. The methoxy groups donate electron density via resonance, stabilizing electron-deficient metal centers and enhancing catalytic turnover in hydrogenation reactions . Comparative studies with less bulky ligands (e.g., 2-(di-p-tolylphosphino)benzaldehyde) show lower enantiomeric excess (ee) in asymmetric catalysis, highlighting steric importance .
Q. What methodologies resolve contradictions in reported catalytic activities across studies?
Discrepancies often arise from variations in metal-ligand ratios, solvent polarity, or reaction temperature. For instance, higher temperatures (e.g., 100°C vs. 80°C) may accelerate ligand decomposition, reducing catalytic efficiency. Systematic optimization using Design of Experiments (DoE) and kinetic profiling can isolate critical parameters .
Q. How does this ligand compare to structurally similar phosphines in palladium-catalyzed C–C bond formation?
Compared to SEGPHOS or BINAP derivatives, this ligand’s tert-butyl groups improve air stability and substrate scope in Suzuki-Miyaura couplings. However, its larger size may limit compatibility with sterically hindered substrates. X-ray absorption spectroscopy (XAS) studies reveal distinct Pd–P bond lengths, correlating with altered catalytic activity .
Q. What strategies mitigate challenges in ligand synthesis and purification?
Chromatographic purification on silica gel with ethyl acetate/hexane gradients effectively removes unreacted aldehyde precursors. Recrystallization from dichloromethane/hexane mixtures enhances purity (>97%), as confirmed by HPLC. Avoiding prolonged exposure to light prevents aldehyde oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
